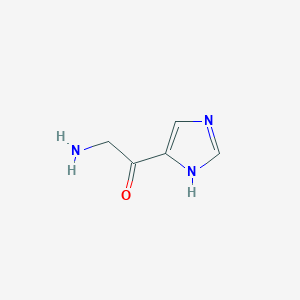

2-amino-1-(1H-imidazol-5-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92901-93-4 |

|---|---|

Molecular Formula |

C5H7N3O |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-amino-1-(1H-imidazol-5-yl)ethanone |

InChI |

InChI=1S/C5H7N3O/c6-1-5(9)4-2-7-3-8-4/h2-3H,1,6H2,(H,7,8) |

InChI Key |

KDTDWIXCUFGYEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)C(=O)CN |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis

Imidazole (B134444) Ring Tautomerism and Protonation States

The imidazole ring of 2-amino-1-(1H-imidazol-5-yl)ethanone can exist in different tautomeric and protonation states, which are crucial for its chemical reactivity and biological activity. This behavior is analogous to that of the well-studied molecule histamine (B1213489), which also contains an imidazole ring. nih.govuv.esnih.gov

The imidazole ring has two nitrogen atoms, and the proton can reside on either of them, leading to two possible tautomers: the Nπ-H tautomer (proton on the nitrogen at position 1) and the Nτ-H tautomer (proton on the nitrogen at position 3). The position of the ethanone (B97240) substituent at the 5-position influences the relative stability of these tautomers.

In solution, the equilibrium between these tautomers is influenced by factors such as pH and solvent polarity. uv.es At physiological pH, the imidazole ring can exist in a neutral state or as a monocation, where one of the nitrogen atoms is protonated. researchgate.net The pKa of the imidazole ring is a key determinant of its protonation state. researchgate.net The amino group in the side chain can also be protonated, leading to a dicationic species under acidic conditions.

This table is illustrative and the exact pKa values for this compound would require experimental determination.

Aromaticity and Electron Delocalization within the Imidazole Moiety

The imidazole ring in this compound is an aromatic system. numberanalytics.comnumberanalytics.comnih.gov This aromaticity arises from the cyclic, planar structure of the ring and the presence of six π-electrons that are delocalized over the five ring atoms, satisfying Hückel's rule. numberanalytics.com One nitrogen atom contributes two electrons from its lone pair to the π-system, while the other nitrogen and the three carbon atoms each contribute one π-electron. nih.gov

This electron delocalization results in a stable, resonance-stabilized structure. The aromatic nature of the imidazole ring influences its chemical reactivity, making it susceptible to electrophilic substitution reactions. numberanalytics.com The presence of the electron-withdrawing ethanone group at the 5-position can influence the electron density distribution within the ring, potentially affecting its aromatic character and reactivity compared to unsubstituted imidazole. ub.eduscite.ai

Table 2: Contribution of Atoms to the Aromatic π-System

| Atom in Ring | π-Electron Contribution |

|---|---|

| C2 | 1 |

| N1 | 2 (lone pair) |

| C4 | 1 |

| C5 | 1 |

Stereochemical Considerations at the Alpha-Amino Ketone Center

The alpha-carbon of the ethanone moiety, which is bonded to the amino group, is a potential stereocenter. If the two substituents attached to this carbon (the imidazole ring and the methyl group of the ketone) are different, this carbon is chiral, and the molecule can exist as a pair of enantiomers.

In the case of this compound, the alpha-carbon is indeed chiral as it is bonded to four different groups: a hydrogen atom, an amino group, the imidazol-5-yl group, and the acetyl group. Therefore, the compound can exist as (R)- and (S)-enantiomers. The absolute configuration of each enantiomer can be assigned using the Cahn-Ingold-Prelog priority rules.

The stereochemistry at this center is a critical determinant of the molecule's three-dimensional shape and its potential interactions with other chiral molecules, such as biological receptors.

Intramolecular Interactions and Conformational Dynamics of the Compound

The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carbonyl oxygen of the ketone) in close proximity allows for the possibility of intramolecular hydrogen bonding. This interaction would lead to the formation of a pseudo-five-membered ring, which would significantly influence the conformational preferences of the side chain.

The planarity of a related isomer, 1-(1H-imidazol-1-yl)ethanone, has been studied, revealing a nearly planar molecule where the acetyl group is only slightly inclined to the mean plane of the imidazole ring. researchgate.net While this is a different isomer, it suggests that the ethanone side chain in this compound may also have a degree of conformational rigidity.

Analysis of Isomeric and Tautomeric Equilibria

Imidazole Ring Tautomerism: The equilibrium between the Nπ-H and Nτ-H tautomers. The position of the substituent at C5 will likely favor one tautomer over the other due to electronic and steric effects.

Keto-Enol Tautomerism: The ketone group can potentially tautomerize to its enol form. However, for simple ketones, the keto form is generally much more stable.

Conformational Isomerism (Rotamerism): The rotation around the single bonds leads to different spatial arrangements of the atoms (conformers). The presence of intramolecular hydrogen bonding can stabilize specific conformers.

Computational chemistry methods can be employed to estimate the relative energies of the different tautomers and conformers, providing insight into their relative populations at equilibrium. Experimental techniques such as NMR spectroscopy can also be used to study these equilibria in solution. The solvent environment is expected to play a significant role in shifting these equilibria. uv.es

Table 3: Summary of Potential Equilibria

| Type of Equilibrium | Isomers/Tautomers Involved | Influencing Factors |

|---|---|---|

| Imidazole Tautomerism | Nπ-H and Nτ-H tautomers | Substituent effects, solvent polarity, pH |

| Keto-Enol Tautomerism | Keto and enol forms | Generally favors keto form |

Advanced Synthetic Methodologies

Strategies for the Construction of the Imidazole (B134444) Ring System

The formation of the imidazole ring is a critical step in the synthesis of 2-amino-1-(1H-imidazol-5-yl)ethanone. Various methods have been developed, ranging from traditional condensation reactions to more novel transformative approaches.

Cyclocondensation Reactions Utilizing Dicarbonyl Compounds and Nitrogen Sources

Cyclocondensation reactions are a foundational approach for the synthesis of the imidazole core. These reactions typically involve the condensation of a 1,2-dicarbonyl compound with an aldehyde and a source of ammonia, a process broadly known as the Debus-Radziszewski imidazole synthesis. nih.gov In this multicomponent reaction, three or more reactants combine in a single step to form the imidazole product, offering a high degree of atom economy. tandfonline.comfu-berlin.de The versatility of this method allows for the synthesis of a wide array of substituted imidazoles by varying the dicarbonyl compound, the aldehyde, and the nitrogen source. tandfonline.com For the synthesis of polysubstituted imidazoles, this one-pot methodology is particularly efficient. tandfonline.com

A common variation involves the reaction of a dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). tandfonline.com The catalyst and reaction conditions can be tuned to control the selectivity of the reaction, especially when there is a possibility of forming both tri- and tetrasubstituted imidazoles. nih.gov

| Reactant 1 | Reactant 2 | Nitrogen Source(s) | Key Reaction Type | Product |

| 1,2-Dicarbonyl Compound | Aldehyde | Ammonia / Ammonium Acetate | Cyclocondensation | Substituted Imidazole |

| Glyoxal | Formaldehyde | Ammonia | Cyclocondensation | Imidazole |

Ring Closure Approaches from Alpha-Amino Ketone Precursors

The synthesis of the imidazole ring can also be achieved through the cyclization of suitably functionalized acyclic precursors, particularly those derived from alpha-amino ketones. rsc.org These methods are valuable as they can provide a high degree of control over the substitution pattern of the final imidazole product. A general strategy involves the reaction of an alpha-amino ketone or its precursor with a reagent that provides the remaining atoms of the imidazole ring. For instance, alpha-acylaminoketones can undergo cyclization in the presence of ammonium acetate to yield imidazoles. nih.gov

Another approach involves the reaction of alpha-haloketones with amidines. This method has been successfully applied to the synthesis of various substituted imidazoles. nih.gov Similarly, the preparation of 2-mercaptoimidazoles from alpha-amino ketones or aldehydes and potassium thiocyanate (B1210189) is a common method, with the sulfur being subsequently removed through oxidation to yield the desired imidazole. nih.gov

Denitrogenative Transformations and Their Application

A more recent and innovative approach to imidazole synthesis involves denitrogenative transformations of other heterocyclic systems. nih.govmdpi.com One such method utilizes the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This process involves an intramolecular cyclization followed by the opening of the triazole ring and insertion of an in-situ generated carbene intermediate. mdpi.com This strategy provides an efficient route to novel 2-substituted 1H-imidazole derivatives. nih.govmdpi.com

Another denitrogenative approach is the copper-catalyzed aerobic oxidation and transannulation of pyridotriazoles with amines. This method allows for the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives, showcasing the versatility of denitrogenative strategies in constructing fused imidazole systems.

Enantioselective Synthesis of the Alpha-Amino Ketone Functionality

The alpha-amino ketone moiety is a common structural motif in many biologically active molecules and a versatile synthetic building block. rsc.orgresearchgate.net The development of enantioselective methods for the synthesis of chiral alpha-amino ketones is therefore of significant interest.

One prominent strategy involves the palladium-catalyzed asymmetric arylation of alpha-keto imines, which can be generated in situ from C-acyl N-sulfonyl-N,O-aminals. This method provides a direct route to acyclic alpha-amino ketones with high stereocontrol. Another approach is the Rh(II)-catalyzed amination of triisopropylsilyl enol ethers, which yields chiral ketamine analogs with good enantioselectivity.

Recent advances have also focused on the direct enantioselective acylation of alpha-amino C(sp3)-H bonds with carboxylic acids, a reaction that can be achieved through the merger of transition metal and photoredox catalysis. This method produces highly valuable alpha-amino ketones under mild conditions.

Multi-Component Reaction Design for Integrated Synthetic Pathways

Multi-component reactions (MCRs) are highly efficient processes where three or more starting materials react in a single operation to form a product that contains portions of all the initial reactants. fu-berlin.defrontiersin.org MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. tandfonline.comfu-berlin.de

The synthesis of substituted imidazoles is well-suited to MCR strategies. The Debus-Radziszewski synthesis, which combines a dicarbonyl compound, an aldehyde, and ammonia, is a classic example of a three-component reaction for imidazole formation. nih.gov Four-component reactions, involving a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate, are also widely used for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. tandfonline.comnih.gov

The design of MCRs for the synthesis of complex molecules like this compound would involve the strategic selection of starting materials that can assemble the target structure in a single, convergent step. This approach offers significant advantages in terms of efficiency and sustainability over traditional multi-step syntheses.

| Number of Components | Reactants | Product Class | Reference |

| Three | 1,2-Dicarbonyl, Aldehyde, Ammonia | Imidazoles | nih.gov |

| Four | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | Tetrasubstituted Imidazoles | tandfonline.comnih.gov |

| Three | Amine, Aldehyde, Isocyanide | 2-Imidazolines | uj.ac.za |

Sustainable and Green Chemistry Protocols for Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. mdpi.com This includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.com

For the synthesis of imidazoles, several green protocols have been reported. One approach utilizes deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, as a biodegradable and non-toxic reaction medium. mdpi.com The use of DESs can lead to shorter reaction times and simpler work-up procedures compared to conventional volatile organic solvents. mdpi.com

Solvent-free reaction conditions are another hallmark of green chemistry. The synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved under solvent-free conditions using ZSM-11 zeolite as a reusable catalyst. rsc.org This method offers high yields, short reaction times, and avoids the use of hazardous solvents. rsc.org Microwave-assisted synthesis is another energy-efficient technique that has been applied to the synthesis of triphenyl-imidazole, demonstrating a significant increase in yield compared to conventional heating methods.

Solid-Phase Synthesis Techniques for Compound and Library Generation

Solid-phase synthesis (SPS) has emerged as a powerful methodology for the efficient construction of complex molecules, including heterocyclic compounds like this compound. This technique facilitates the generation of large libraries of related compounds for screening purposes by anchoring the initial building block to a solid support (resin) and carrying out subsequent reactions in a stepwise manner. caltech.eduacs.org The key advantage of SPS lies in the simplification of the purification process, as excess reagents and by-products are easily removed by washing the resin, thus avoiding tedious work-up and chromatographic separations. csic.es

The application of SPS to imidazole-containing molecules has been successfully demonstrated, particularly in the synthesis of polyamides containing N-methylimidazole and N-methylpyrrole amino acids. caltech.eduacs.org These established protocols can be adapted for the synthesis of this compound and its derivatives. A general strategy would involve attaching a suitable precursor, such as a protected amino acid or an aldehyde, to a resin via a cleavable linker. capes.gov.br The imidazole core could then be constructed on the solid support through a series of coupling and cyclization reactions.

For instance, a protected histidine derivative could be anchored to a Wang or Pam resin. Subsequent chemical modifications, such as acylation at the 5-position of the imidazole ring followed by the introduction of the amino group, would lead to the desired product. Alternatively, the imidazole ring itself can be constructed on the resin. The generation of a library of analogues can be achieved by employing a diverse set of building blocks in the coupling steps, leading to variations in the substituents on the imidazole ring or the aminoethanone side chain. nih.gov After the synthesis is complete, the target compound is cleaved from the resin. High stepwise coupling yields, often exceeding 99%, are achievable with optimized protocols. caltech.eduacs.org

Table 1: Hypothetical Protocol for Solid-Phase Synthesis of a this compound Analogue

| Step | Procedure | Purpose |

| 1. Resin Swelling | The resin (e.g., Wang resin) is swollen in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). | To prepare the resin for the reaction by making the functional groups accessible. |

| 2. Linker/First Building Block Attachment | A protected amino acid (e.g., Fmoc-Gly-OH) is coupled to the resin using a condensing agent like DIC (N,N'-Diisopropylcarbodiimide). | To anchor the first molecular component to the solid support. |

| 3. Fmoc-Deprotection | The Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in DMF. | To expose the free amine for the next coupling step. |

| 4. Coupling Cycle | The next activated amino acid or building block (e.g., a protected imidazole-containing carboxylic acid) is added and allowed to react. | To elongate the molecular chain in a stepwise fashion. |

| 5. Monitoring | The completeness of the coupling reaction is monitored using a qualitative test like the Kaiser test for free primary amines. youtube.com | To ensure high yield at each step before proceeding to the next. |

| 6. Iteration | Steps 3-5 are repeated until the desired molecular structure is assembled. | To build the complete target molecule on the resin. |

| 7. Final Cleavage | The completed molecule is cleaved from the resin using a reagent cocktail, typically containing Trifluoroacetic acid (TFA). nih.gov | To release the final product into solution for purification. |

| 8. Purification | The cleaved product is purified, commonly by High-Performance Liquid Chromatography (HPLC). | To isolate the pure target compound from cleavage by-products. |

Metal-Catalyzed and Metal-Free Synthetic Approaches

The synthesis of the imidazole core is a central aspect of producing this compound. Both metal-catalyzed and metal-free strategies have been developed, offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Metal-Catalyzed Approaches Transition metal catalysis provides powerful tools for the construction of heterocyclic rings like imidazole. nih.gov Catalysts based on copper and palladium have been particularly effective in improving the efficiency and selectivity of imidazole synthesis. numberanalytics.com These methods often allow for the formation of complex, substituted imidazoles in a single step from readily available starting materials. nih.gov For example, copper-catalyzed multicomponent reactions can assemble imidazoles from aldehydes, amines, and alkynes. beilstein-journals.org Another significant approach is the Suzuki coupling reaction, which can be used to introduce aryl or other substituents onto a pre-formed imidazole ring, enabling the synthesis of diverse libraries of compounds. acs.orgnih.gov Metal-carbene complexes have also been employed in cyclization reactions to generate functionalized imidazoles. beilstein-journals.org These catalytic reactions often proceed in high yield with minimal waste, representing an atom-economical approach. nih.gov

Metal-Free Approaches While effective, metal catalysts can be costly and may require removal from the final product, especially in pharmaceutical applications. This has driven the development of metal-free synthetic routes. researchgate.net Classic methods like the Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, remain widely used. numberanalytics.comnih.gov More recent innovations in metal-free synthesis include the use of elemental sulfur to promote oxidative annulation of aminopyridines and aldehydes. rsc.org The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldimine, is another versatile metal-free method for creating the imidazole ring. numberanalytics.commdpi.com These approaches often rely on condensation reactions, nucleophilic substitutions, or coupling reactions under various conditions, sometimes employing microwave irradiation to enhance reaction rates. researchgate.netuobasrah.edu.iq The development of greener methods, such as using water as a solvent or avoiding volatile organic solvents, is a key focus in modern metal-free synthesis. researchgate.net

Table 2: Comparison of Synthetic Approaches for Imidazole Ring Formation

| Feature | Metal-Catalyzed Synthesis | Metal-Free Synthesis |

| Key Reagents | Transition metal catalysts (e.g., Cu, Pd) numberanalytics.com | Condensing agents (e.g., NH4OAc), TosMIC numberanalytics.comnih.gov, elemental sulfur rsc.org |

| Advantages | High efficiency and selectivity, one-pot reactions, broad substrate scope, atom economy. nih.gov | Avoids metal contamination, lower cost, simpler purification, established classic methods. researchgate.net |

| Disadvantages | Potential for metal contamination, cost of catalysts, sometimes requires specific ligands. | May require harsher conditions, lower yields for complex substrates, potential for side reactions. researchgate.net |

| Example Reactions | Suzuki coupling nih.gov, Copper-catalyzed multicomponent reactions beilstein-journals.org | Debus-Radziszewski synthesis nih.gov, van Leusen synthesis mdpi.com, Oxidative annulation rsc.org |

Challenges and Innovations in Reaction Efficiency and Yield Optimization

The use of microwave-assisted synthesis has also become a valuable tool, as it can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. uobasrah.edu.iq Another frontier in synthetic chemistry is the application of flow-based systems. nih.gov Flow chemistry allows for precise control over reaction parameters such as temperature and mixing, leading to better yields and safety, especially for highly exothermic or fast reactions. This technology also enables automated synthesis, which is highly beneficial for library generation and process optimization. nih.gov The ongoing development of novel catalytic systems, both metal-based and organocatalytic, continues to push the boundaries of efficiency and sustainability in imidazole synthesis. numberanalytics.commdpi.com

Table 3: Challenges and Innovations in Imidazole Synthesis

| Challenge | Innovative Solution / Approach | Benefit |

| Poor Yield / Side Reactions | Development of one-pot, modular synthesis procedures. acs.org | Increased overall yield, reduced waste, simplified workflow. |

| Long Reaction Times | Microwave-assisted synthesis. uobasrah.edu.iq | Significant reduction in reaction time, often improved yields. |

| Intermediate Instability / Isolation | One-pot protocols that generate and consume intermediates in situ. nih.gov | Avoids difficult purification steps and degradation of unstable intermediates. |

| Scalability and Safety | Implementation of continuous flow chemistry systems. nih.gov | Enhanced safety, better process control, easier scalability. |

| Environmental Impact (Solvents, Reagents) | Green chemistry approaches (e.g., use of water as a solvent, solvent-free reactions). numberanalytics.com | Reduced environmental footprint, improved process sustainability. |

| Catalyst Cost and Contamination | Development of efficient metal-free synthetic routes and recyclable catalysts. researchgate.netmdpi.com | Lower cost, elimination of toxic metal residues in the final product. |

Detailed Mechanistic Studies of Chemical Reactions

Reactivity Profiles of the Imidazole (B134444) Nitrogens and Ring System

The imidazole ring is generally electron-rich, making it susceptible to electrophilic attack. However, the reactivity of the two nitrogen atoms differs significantly. The pyridine-like nitrogen (N-1) is more nucleophilic and basic, typically serving as the initial site for reactions like alkylation or protonation. mdpi.com The pyrrole-like nitrogen (N-3) is significantly less basic as its lone pair is delocalized within the aromatic system.

Alkylation reactions on the imidazole ring of similar compounds have shown that the outcome can be influenced by the reaction conditions. mdpi.com Direct alkylation often occurs at the more nucleophilic pyridine-like nitrogen. The presence of the acetonyl and amino substituents on the ring further modulates its electronic properties, influencing the regioselectivity of electrophilic substitution on the ring carbons (C-2 and C-4).

Chemical Transformations of the Alpha-Amino Ketone Moiety

The alpha-amino ketone is a versatile functional group arrangement that participates in a wide array of chemical transformations. colab.ws This moiety is a key building block in the synthesis of various nitrogen-containing compounds and heterocycles. colab.wsnih.gov The reactivity is characterized by the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the alpha-amino group.

The carbonyl group's carbon atom is electrophilic and readily undergoes nucleophilic addition, a cornerstone reaction for aldehydes and ketones. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate as the carbon rehybridizes from sp² to sp³. masterorganicchemistry.comlibretexts.org The addition can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the oxygen, while base-promoted reactions often involve a more potent, anionic nucleophile. libretexts.org For 2-amino-1-(1H-imidazol-5-yl)ethanone, a variety of nucleophiles can add to the ketone, leading to diverse products.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile (Reagent) | Product Type | General Conditions |

|---|---|---|

| Cyanide (HCN/CN⁻) | Cyanohydrin | Base-promoted |

| Water (H₂O) | Hydrate (Gem-diol) | Acid or base-catalyzed (often reversible) |

| Alcohols (R-OH) | Hemiacetal/Acetal (B89532) | Acid-catalyzed |

| Primary Amines (R-NH₂) | Imine (Schiff base) | Mildly acidic conditions (pH ~4-5) youtube.com |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Anhydrous conditions |

These reactions are fundamental in synthetic chemistry for constructing new carbon-carbon and carbon-heteroatom bonds. nih.gov

The primary amino group attached to the alpha-carbon is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to react with a wide range of electrophiles, most notably through acylation and alkylation reactions.

Acylation is the process of introducing an acyl group (-C(O)R) onto the nitrogen atom. This is typically achieved by reacting the amine with acylating agents like acid chlorides or anhydrides. nih.gov The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond.

Alkylation involves the introduction of an alkyl group onto the nitrogen. This can be accomplished using alkylating agents such as alkyl halides. derpharmachemica.com The reaction proceeds via nucleophilic substitution. It is often possible to achieve mono-, di-, or even tri-alkylation depending on the stoichiometry and reaction conditions. monash.edu

Table 2: Typical Reactions of the Alpha-Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | N-acetyl derivative (Amide) |

| Acylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-acetyl derivative (Amide) |

| Alkylation | Methyl iodide (CH₃I) | N-methyl, N,N-dimethyl derivatives |

These transformations are crucial for modifying the compound's structure and properties, and for synthesizing more complex molecules.

Intramolecular Cyclization and Rearrangement Mechanisms

The presence of multiple reactive centers within this compound allows for the possibility of intramolecular reactions, leading to the formation of new cyclic structures. frontiersin.org Such cyclization reactions are powerful tools in heterocyclic synthesis. For instance, under certain conditions, the nucleophilic alpha-amino group could potentially attack a position on the imidazole ring, or the carbonyl carbon could be involved in a condensation reaction with a nitrogen of the imidazole ring, possibly after an initial transformation.

One plausible transformation is the formation of imidazolone (B8795221) derivatives. nih.gov The synthesis of imidazolones can occur through various pathways, including the dehydrogenative condensation between ureas and 1,2-diols, or via (3+2) annulation reactions. nih.govacs.org While not a direct cyclization of the title compound itself, these mechanisms highlight the propensity of imidazole precursors to form such fused systems. For example, a reaction pathway could involve the transformation of the alpha-amino ketone into a derivative that then undergoes intramolecular cyclization to form a fused ring system, such as an imidazo[1,5-a]imidazole or a related structure. rsc.org

Rearrangement reactions are also a possibility, particularly those involving carbocation intermediates which are known to rearrange to more stable forms via hydride or alkyl shifts. masterorganicchemistry.commasterorganicchemistry.com For example, if a reaction condition promotes the formation of a carbocation adjacent to the imidazole ring or the carbonyl group, a structural reorganization could occur. wiley-vch.de

Kinetic and Thermodynamic Analyses of Reaction Pathways

A complete understanding of the chemical transformations of this compound requires an analysis of the kinetics and thermodynamics of the possible reaction pathways. Kinetic analysis focuses on the reaction rates and the factors that influence them, such as activation energy, while thermodynamic analysis determines the relative stability of reactants, intermediates, and products.

Thermodynamically, the position of the equilibrium is determined by the change in Gibbs free energy (ΔG). For many nucleophilic additions to ketones, the equilibrium may favor the reactants, especially with bulky nucleophiles. However, subsequent irreversible steps can drive the reaction to completion.

Detailed kinetic and thermodynamic parameters for specific reactions of this compound are not extensively documented in the literature. Such data are typically obtained through experimental rate studies under various conditions (temperature, concentration) and can be supplemented by computational chemistry methods, such as Density Functional Theory (DFT), to model transition states and calculate energy barriers. mdpi.comnih.gov

Solvent Effects and Catalysis in Reaction Outcomes

The choice of solvent and the use of catalysts can dramatically influence the outcome of chemical reactions involving this compound. Solvents can affect reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products.

Solvent Effects: Polar protic solvents (e.g., water, ethanol) can solvate ions and participate in hydrogen bonding, which can stabilize charged intermediates common in nucleophilic additions and Sₙ1-type reactions. Polar aprotic solvents (e.g., DMSO, DMF) can also solvate cations but are less effective at solvating anions, which can enhance the reactivity of anionic nucleophiles. Nonpolar solvents are typically used for reactions involving nonpolar reactants.

Catalysis: Catalysts accelerate reactions without being consumed.

Acid Catalysis: Protonic acids can activate the carbonyl group toward nucleophilic attack by protonating the carbonyl oxygen. libretexts.org This is common in acetal formation and imine synthesis.

Base Catalysis: Bases can increase the concentration of a strong nucleophile by deprotonating it (e.g., converting an alcohol to an alkoxide). This is utilized in reactions like cyanohydrin formation. libretexts.org

Metal Catalysis: Transition metals, such as palladium or ruthenium, are often employed in dehydrogenation, condensation, and cyclization reactions to form heterocyclic structures like imidazolones. acs.orgmdpi.com

Table 3: Influence of Solvents and Catalysts on Reaction Types

| Reaction Type | Typical Solvent | Catalyst | Role of Catalyst/Solvent |

|---|---|---|---|

| Nucleophilic Addition (to C=O) | Ethanol, Water | H⁺ or OH⁻ | Acid activates C=O; Base generates stronger nucleophile. |

| Acylation (of -NH₂) | Dichloromethane, THF | Pyridine, Et₃N | Aprotic solvent; Base neutralizes acid byproduct. |

| Alkylation (of -NH₂) | Ethanol, DMF | Na₂CO₃, K₂CO₃ | Polar solvent; Base deprotonates amine or neutralizes acid. |

The strategic selection of solvents and catalysts is therefore essential for controlling the regioselectivity and chemoselectivity of reactions and for achieving high yields of the desired products.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

No published studies were found that performed quantum chemical calculations on the molecular geometry and electronic structure of 2-amino-1-(1H-imidazol-5-yl)ethanone.

Density Functional Theory (DFT) for Ground State Properties

There are no available DFT studies detailing the ground state properties, such as optimized bond lengths, bond angles, or electronic structure (e.g., HOMO-LUMO energy gap, molecular electrostatic potential) for this compound.

Ab Initio Methods for Higher Accuracy Calculations

A search of the literature yielded no studies that have applied high-accuracy ab initio methods (such as Møller-Plesset perturbation theory or Coupled Cluster) to calculate the properties of this compound.

Prediction and Correlation of Spectroscopic Data

No research articles were found that present predicted spectroscopic data for this compound based on computational models.

Vibrational Frequency Calculations

Theoretical vibrational frequencies, which are typically calculated to aid in the interpretation of experimental IR and Raman spectra, have not been published for this compound.

Electronic Excitation Spectra (TD-DFT)

There is no available data from Time-Dependent Density Functional Theory (TD-DFT) calculations that would predict the electronic absorption spectra (UV-Vis) for this compound.

Nuclear Magnetic Resonance Chemical Shift Predictions (GIAO Method)

Predictions of ¹H and ¹³C NMR chemical shifts using the GIAO method or other computational approaches are not available in the literature for this compound.

Future computational research on this molecule would be necessary to provide the specific data required to complete a comprehensive theoretical profile. Such studies would be valuable for complementing experimental data and providing a deeper understanding of the structure-property relationships of this compound.

Analysis of Non-Covalent Interactions and Hydrogen Bonding Networks

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. semanticscholar.org For this compound, the primary NCIs are hydrogen bonds, driven by the presence of several hydrogen bond donors and acceptors.

The molecule possesses two primary hydrogen bond donor sites:

The amino group (-NH2)

The protonated nitrogen (N-H) of the imidazole (B134444) ring

The potential hydrogen bond acceptor sites include:

The carbonyl oxygen (C=O)

The sp2-hybridized nitrogen atom in the imidazole ring

These features allow this compound to form extensive hydrogen bonding networks, either with itself in the solid state or with surrounding solvent molecules (e.g., water). These interactions can include strong N-H···O and N-H···N bonds. researchgate.net In crystal structures of related compounds, such as 1-(1H-imidazol-1-yl)ethanone, molecules are linked by C—H⋯O and C—H⋯N hydrogen bonds to form sheet-like structures. nih.gov Similar, and likely stronger, interactions involving the amine and imidazole N-H groups are expected for this compound, playing a crucial role in its physical properties and its recognition by biological targets.

| Donor Group | Acceptor Group | Interaction Type | Significance |

|---|---|---|---|

| Amino (-NH₂) | Carbonyl (C=O) | Intermolecular/Intramolecular | Crystal packing, Dimerization |

| Amino (-NH₂) | Imidazole Nitrogen (N) | Intermolecular | Molecular assembly |

| Imidazole (-NH) | Carbonyl (C=O) | Intermolecular | Stabilization of solid-state structures |

| Imidazole (-NH) | Imidazole Nitrogen (N) | Intermolecular | Formation of chains or sheets |

Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govcomporgchem.com The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For this compound, the MEP map would be expected to show:

Negative Regions (Red/Yellow): Concentrated around the most electronegative atoms. The highest negative potential would be localized on the carbonyl oxygen atom, making it a primary site for electrophilic attack and a strong hydrogen bond acceptor. purkh.com The sp2 nitrogen of the imidazole ring would also exhibit a negative potential.

Positive Regions (Blue): Localized on the hydrogen atoms of the amino group and the N-H group of the imidazole ring. These electron-deficient sites are susceptible to nucleophilic attack and act as hydrogen bond donors. purkh.com

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, quantify the chemical reactivity and stability of the molecule.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Higher values indicate greater stability. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness. Higher values indicate greater reactivity. researchgate.net |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ²/(2η) | Measures the ability of a species to accept electrons. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov

Computational studies on related imidazole derivatives have calculated HOMO-LUMO gaps in the range of 4.0 to 4.5 eV, indicating significant stability. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the amino group, while the LUMO would likely be centered on the carbonyl group and the imidazole ring.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| A Disubstituted Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | researchgate.net |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide crucial insights into its conformational landscape and its dynamic interactions with the surrounding environment, particularly with solvents like water. researchgate.net

A key area of investigation would be the rotational freedom around the single bonds connecting the ethanone (B97240) group to the imidazole ring and the amino group to the ethyl chain. MD simulations can map the potential energy surface to identify low-energy, stable conformations and the energy barriers between them. mdpi.com

Furthermore, simulations in an explicit solvent (e.g., a water box) would reveal the structure and dynamics of the solvation shells. researchgate.net This would show how water molecules arrange themselves to form hydrogen bonds with the amine, carbonyl, and imidazole groups, providing a microscopic picture of the hydration process. Such studies are essential for understanding the molecule's solubility and how its conformation might change upon moving from a nonpolar to a polar environment. libretexts.org

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico techniques, particularly molecular docking, are widely used in drug discovery to predict how a small molecule (ligand) might bind to the active site of a biological target, such as a protein or enzyme. orientjchem.org The structural features of this compound make it an interesting candidate for such studies. Its hydrogen bond donors and acceptors, along with the aromatic imidazole ring, can participate in key interactions that stabilize a ligand-protein complex, including:

Hydrogen bonding: with amino acid residues like aspartate, glutamate, serine, or asparagine.

π-π stacking: between the imidazole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic interactions: between charged groups on the molecule and the protein.

Molecular docking algorithms can place the molecule in the binding site of a target protein in various orientations and conformations, scoring each pose based on a calculated binding affinity (often expressed in kcal/mol). A lower binding energy value typically indicates a more stable and favorable interaction. Such predictions can help prioritize compounds for experimental testing and provide hypotheses about the mechanism of action.

Computational Studies on Tautomeric Preferences and Relative Stabilities

Tautomerism is a significant phenomenon for heterocyclic compounds like this compound, which can exist in multiple, readily interconvertible isomeric forms. Computational chemistry is essential for determining the relative stabilities of these tautomers and predicting which form is likely to predominate under different conditions. mdpi.com

Two primary types of tautomerism are relevant for this molecule:

Annular Tautomerism of the Imidazole Ring: The proton on the imidazole nitrogen can migrate to the other ring nitrogen. For a 5-substituted imidazole, this results in an equilibrium between the 1H-imidazol-5-yl and 1H-imidazol-4-yl tautomers. Density Functional Theory (DFT) calculations are commonly used to compute the ground-state energies of these forms, revealing that the aromatic 1H tautomers are generally much more stable than any non-aromatic forms. mdpi.com The relative stability is influenced by the electronic effects of the substituents. researchgate.net

Keto-Enol Tautomerism: The ethanone side chain can undergo keto-enol tautomerization, where a proton migrates from the α-carbon (the -CH2- group) to the carbonyl oxygen, creating an enol (a C=C double bond with an -OH group). For most simple ketones, the keto form is significantly more stable and favored at equilibrium. However, factors like conjugation and intramolecular hydrogen bonding can stabilize the enol form.

Computational studies calculate the Gibbs free energy of each tautomer in the gas phase and in various solvents to predict the equilibrium position. comporgchem.com These calculations consistently show that polar solvents can stabilize more polar tautomers, potentially shifting the equilibrium compared to the gas phase. For this compound, the aromatic, keto tautomer is expected to be the most stable form.

Enzymatic and Biocatalytic Transformations

Biocatalytic Approaches for the Synthesis of Alpha-Amino Ketones and Imidazole (B134444) Derivatives

The synthesis of 2-amino-1-(1H-imidazol-5-yl)ethanone involves the formation of an α-amino ketone and an imidazole ring. Biocatalysis offers sophisticated tools for constructing these moieties with high precision.

Synthesis of α-Amino Ketones:

The creation of α-amino ketones from α-amino acids can be challenging through traditional chemical methods, often requiring multiple steps involving protecting groups and harsh reagents. nih.gov In contrast, biocatalytic methods, particularly those employing pyridoxal-5'-phosphate (PLP)-dependent enzymes, can achieve this transformation in a single, stereospecific step. nih.gov

One notable class of enzymes is the α-oxoamine synthase (AOS) family , which catalyzes the condensation between an amino acid and an acyl-CoA substrate to form an α-amino ketone. For instance, the 8-amino-7-oxononanoate (B1240340) synthase (AONS) domain of the SxtA polyketide-like synthase has been shown to mediate the formation of an ethyl ketone derivative of arginine. nih.gov This demonstrates the potential for using such enzymes to synthesize a variety of α-amino ketones by varying the amino acid and acyl-CoA substrates. nih.gov

Another significant enzymatic approach is the use of transaminases (TAs) . These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. rsc.org While often used for the synthesis of chiral amines from ketones, they can also be employed in the reverse reaction or in cascade reactions to generate α-amino ketones. rsc.orgacs.org Transaminases are valued for their excellent enantioselectivity and broad substrate scope, encompassing linear, cyclic, and aromatic ketones. mdpi.com

Synthesis of Imidazole Derivatives:

The imidazole ring is a common feature in many natural products and pharmaceuticals. nih.gov While chemical syntheses like the Debus-Radziszewski reaction are well-established, biocatalytic methods are emerging as greener alternatives. nih.govmdpi.com Enzymes can be involved in the formation of the imidazole ring from various precursors. For example, research into the biosynthesis of purines, which contain an imidazole ring, reveals enzymatic pathways for its construction.

| Enzyme Class | Reaction Type | Relevance to this compound Synthesis |

| α-Oxoamine Synthases (AOS) | Condensation of an amino acid and an acyl-CoA | Direct formation of the α-amino ketone structure. nih.gov |

| Transaminases (TAs) | Amination of a diketone precursor | Introduction of the amino group at the alpha position. rsc.orgacs.org |

| Imidazole-glycerol-phosphate synthase | Imidazole ring formation | Provides a model for the enzymatic synthesis of the imidazole core. |

Enzyme-Mediated Modifications and Derivatization of the Compound

Once this compound is synthesized, enzymes can be used to perform specific modifications to create derivatives with potentially altered properties. Key sites for modification on the molecule are the amino group, the ketone group, and the imidazole ring.

Modification of the Amino Group: The primary amine can be a target for various enzymatic transformations. For example, oxidases can catalyze the deamination of the amino group.

Modification of the Ketone Group: The ketone functionality can be stereoselectively reduced to a secondary alcohol using ketoreductases (KREDs) . These enzymes are widely used in industry to produce chiral alcohols with high enantiomeric excess. diva-portal.org

Modification of the Imidazole Ring: The imidazole ring can undergo enzymatic modifications such as methylation. Histamine (B1213489) N-methyltransferase (HNMT) , for instance, methylates the imidazole ring of histamine. wikipedia.orgontosight.ai This type of enzymatic reaction could potentially be applied to the imidazole ring of this compound.

| Enzyme Class | Potential Modification | Potential Product |

| Ketoreductases (KREDs) | Reduction of the ketone | 2-amino-1-(1H-imidazol-5-yl)ethanol diva-portal.org |

| Amine Oxidases | Oxidation of the amine | 1-(1H-imidazol-5-yl)-2-oxoethanone |

| N-Methyltransferases | Methylation of the imidazole ring | 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethanone wikipedia.orgontosight.ai |

Chemoenzymatic Cascade Reactions for Complex Analogues

Chemoenzymatic cascade reactions combine the advantages of both chemical and enzymatic catalysts in a one-pot synthesis, allowing for the creation of complex molecules from simple precursors with high efficiency and stereoselectivity. acs.orgkaust.edu.sa Such cascades can be designed to produce a wide range of analogues of this compound.

A hypothetical chemoenzymatic cascade for an analogue could begin with a chemical step to synthesize a substituted imidazole precursor. This could then be followed by one or more enzymatic steps. For instance, a transaminase could be used to introduce a chiral amine, and a ketoreductase could subsequently reduce a ketone group. One-pot chemoenzymatic cascades have been successfully developed for the synthesis of chiral amines from alkynes, where a gold catalyst first converts the alkyne to a ketone, followed by a transaminase to produce the chiral amine. acs.orgkaust.edu.sa

Another example is the use of an ene-reductase and an amine dehydrogenase in a bi-enzymatic cascade to produce chiral diastereomerically enriched amines. tudelft.nl These approaches highlight the potential for developing sophisticated, multi-step syntheses of complex analogues of this compound in a single reaction vessel.

Insights from Biosynthetic Pathways of Related Imidazole-Containing Biogenic Amines (e.g., Histamine)

The biosynthetic pathway of histamine, a well-known biogenic amine with a similar imidazole core, provides valuable insights into the potential enzymatic interactions and metabolism of this compound.

Histamine Synthesis:

Histamine is synthesized from the amino acid L-histidine in a single step catalyzed by the enzyme histidine decarboxylase (HDC) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. wikipedia.orgontosight.airesearchgate.net This enzyme specifically removes the carboxyl group from histidine. wikipedia.org The high specificity of HDC for histidine suggests that this compound is unlikely to be a substrate for this enzyme, as it lacks the carboxylic acid group. wikipedia.org

Histamine Metabolism:

Histamine is metabolized in the body by two primary enzymatic pathways:

Oxidative deamination: Catalyzed by diamine oxidase (DAO) , this enzyme converts histamine to imidazole acetaldehyde. researchgate.netnih.govfrontiersin.orgwebmd.com DAO is the main enzyme for metabolizing ingested histamine. researchgate.netnih.gov Given that DAO acts on the primary amine of histamine, it is plausible that it could also recognize and metabolize the amino group of this compound.

Ring methylation: Catalyzed by histamine N-methyltransferase (HNMT) , this enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming N-methylhistamine. wikipedia.orgontosight.aimapmygenome.in This is the primary pathway for histamine metabolism in the central nervous system. wikipedia.org The structural similarity of the imidazole ring suggests that this compound could also be a substrate for HNMT.

| Enzyme | Role in Histamine Pathway | Potential Interaction with this compound |

| Histidine Decarboxylase (HDC) | Synthesizes histamine from histidine. wikipedia.orgontosight.airesearchgate.net | Unlikely to interact due to the absence of a carboxyl group. |

| Diamine Oxidase (DAO) | Metabolizes histamine via oxidative deamination. researchgate.netnih.govfrontiersin.org | Could potentially metabolize the compound at the amino group. |

| Histamine N-Methyltransferase (HNMT) | Metabolizes histamine via ring methylation. wikipedia.orgontosight.aimapmygenome.in | Could potentially methylate the imidazole ring. |

Future Research Trajectories

Development of Novel and More Efficient Synthetic Routes

Key areas for development include:

Catalyst Innovation : The use of transition metal catalysts, such as copper, has shown promise in the synthesis of aryl imidazoles from ketones via α-amination and oxidative C-C bond cleavage. rsc.org Applying similar catalytic systems could provide a more direct route to the target compound, potentially from more accessible starting materials.

Green Chemistry Approaches : Future syntheses should prioritize the use of greener solvents, lower reaction temperatures, and catalysts that can be easily recovered and reused. Microwave-assisted synthesis, for example, has been shown to enhance reaction rates for some imidazole (B134444) derivatives. researchgate.net

Flow Chemistry : Implementing continuous flow processes could offer significant advantages in terms of safety, scalability, and product consistency compared to traditional batch synthesis.

| Synthetic Approach | Current Limitations (General) | Future Research Goal for 2-amino-1-(1H-imidazol-5-yl)ethanone | Potential Benefit |

|---|---|---|---|

| Classic Condensation (e.g., α-haloketone + amidine) | Multi-step, harsh conditions, potential for side products | Optimize reaction conditions; develop one-pot variants | Increased yield, reduced waste |

| Copper-Catalyzed C-H Amination/C-C Cleavage | Substrate scope may be limited | Adapt methodology for the specific imidazole-alpha-amino ketone structure | Fewer synthetic steps, use of simpler precursors |

| Microwave-Assisted Organic Synthesis (MAOS) | Scalability challenges | Develop and optimize a microwave-assisted protocol | Drastically reduced reaction times |

| Continuous Flow Synthesis | Requires specialized equipment and process optimization | Design a robust flow synthesis route | Enhanced safety, scalability, and consistency |

Advancement of Analytical Methodologies for Enhanced Detection and Quantification

As new derivatives are synthesized and their potential applications explored, the need for robust, sensitive, and selective analytical methods becomes paramount. Current methods for detecting imidazole-containing compounds often rely on high-performance liquid chromatography (HPLC) coupled with various detectors. mdpi.commdpi.com

Future advancements should aim to:

Improve Sensitivity : Developing methods using tandem mass spectrometry (HPLC-MS/MS) can achieve detection limits in the femtomole range, which is crucial for biological and environmental samples. mdpi.com

Develop Isotope Dilution Methods : The synthesis of stable isotope-labeled internal standards for this compound would enable highly accurate and absolute quantification, correcting for matrix effects and variations in instrument response. mdpi.com

Create Novel Sensing Platforms : Research into electrochemical sensors, potentially using molecularly imprinted polymers (MIPs), could lead to rapid, cost-effective, and portable detection devices for real-time analysis outside of a traditional laboratory setting. mdpi.com

| Methodology | Current Application for Related Compounds | Future Goal for this compound | Key Advantage |

|---|---|---|---|

| HPLC-UV/Fluorescence | Quantification of various imidazole dipeptides | Method development and validation for purity and stability testing | Widely accessible, robust |

| HPLC-ESI-MS/MS | Highly sensitive quantification of 2-oxo-imidazole dipeptides | Establishment of a validated, high-sensitivity quantification method | Superior selectivity and sensitivity |

| Stable Isotope Dilution MS | Absolute quantification of biological analytes | Synthesis of labeled standards for use in quantitative studies | Gold standard for accuracy |

| Electrochemical Sensing | Rapid detection of 2-amino-1-methyl-6-phenyl-imidazo[4,5-b]pyridine | Development of a selective sensor for field or point-of-care use | Portability and speed |

Further Elucidation of Intricate Reaction Mechanisms and Selectivity Control

A fundamental understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing synthetic routes and controlling product selectivity. Mechanistic studies could involve a combination of kinetic analysis, intermediate trapping, and isotopic labeling experiments. For instance, investigations into the formation of related imidazolones suggest that the reaction may proceed via a fast O-alkylation followed by rearrangement to a more thermodynamically stable N-alkylated product. nih.gov Similarly, computational studies on the reaction of β-amino alcohols with thionyl chloride have been used to delineate competing mechanistic pathways. researchgate.net

Future research should focus on mapping the reaction coordinates for the synthesis of this compound to identify transition states and key intermediates. This knowledge would enable the rational design of catalysts and reaction conditions to suppress side-product formation and, if applicable, control regioselectivity and stereoselectivity in the synthesis of chiral derivatives.

Synergistic Integration of Computational and Experimental Methodologies for Predictive Design

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery and development of new molecules. nih.govnih.gov Density Functional Theory (DFT) calculations can be employed to predict reaction mechanisms, assess the stability of intermediates, and understand the electronic properties of molecules. rsc.org

For this compound and its derivatives, a synergistic approach would involve:

Predictive Synthesis : Using computational models to screen potential synthetic routes and catalysts before they are tested in the lab, saving time and resources.

Molecular Docking : If the compound is being investigated for biological activity, molecular docking studies can predict how it might bind to a specific protein target, guiding the design of more potent derivatives. nih.govbrieflands.com

ADMET Prediction : In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis. mdpi.com

This iterative cycle of computational prediction followed by experimental validation is a cornerstone of modern medicinal chemistry and materials science.

Exploration of New Chemical Space for Imidazole-Alpha-Amino Ketone Derivatives

The imidazole ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The imidazole-alpha-amino ketone scaffold of this compound serves as an excellent starting point for creating libraries of new chemical entities.

Future research should systematically explore the chemical space around this core structure by:

Substitution on the Imidazole Ring : Introducing various functional groups at different positions on the imidazole ring to modulate electronic properties and steric bulk.

Modification of the Amino Group : Converting the primary amine to secondary or tertiary amines, amides, or other functional groups to alter properties like basicity and hydrogen bonding capacity.

Derivatization of the Ketone : Transforming the ketone into other functionalities such as alcohols, oximes, or hydrazones.

This exploration, guided by the computational methods described previously, will expand the library of available compounds and increase the probability of discovering new molecules with unique and valuable properties. nih.govwikipedia.org

Q & A

Q. What are the established synthetic routes for 2-amino-1-(1H-imidazol-5-yl)ethanone, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step procedures, starting with condensation reactions to form the imidazole core, followed by functionalization. For example, imidazole derivatives are often synthesized via cyclization of α-ketoamides or via Mannich-type reactions. Key steps include:

- Imidazole ring formation : Using formic acid or ammonium acetate as cyclizing agents under reflux conditions .

- Amino group introduction : Reductive amination or nucleophilic substitution with ammonia or protected amines.

- Purification : Recrystallization or column chromatography to achieve >95% purity .

Yield optimization requires precise control of temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., p-toluenesulfonic acid for imine formation) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the imidazole protons (δ 7.2–7.8 ppm) and ketone carbonyl (δ 180–190 ppm in ¹³C) confirm connectivity .

- IR : Stretching frequencies for NH₂ (3300–3500 cm⁻¹) and C=O (1650–1750 cm⁻¹) validate functional groups .

- Crystallography :

- X-ray diffraction : SHELXL/SHELXS refine bond lengths (e.g., C-N: 1.32–1.38 Å) and angles. ORTEP-3 visualizes thermal ellipsoids for structural accuracy .

- Hydrogen bonding : Intermolecular N–H···O interactions stabilize crystal packing, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for imidazole derivatives like this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. To address:

- Dose-response standardization : Use IC₅₀ values from enzyme inhibition assays (e.g., kinase or protease targets) under controlled pH and temperature .

- SAR studies : Compare substituent effects (e.g., electron-withdrawing groups on the imidazole ring enhance binding to ATP pockets) .

- Orthogonal assays : Validate cytotoxicity via MTT and apoptosis assays to distinguish target-specific effects from nonspecific toxicity .

Q. What computational approaches are used to predict the reactivity and interaction mechanisms of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electrophilic sites (e.g., ketone carbonyl as a nucleophilic target) .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., binding free energy < -8 kcal/mol suggests strong affinity) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to assess binding mode persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.